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molecular formula C11H13NO2 B1629058 Methyl 2-(indolin-1-yl)acetate CAS No. 39597-68-7

Methyl 2-(indolin-1-yl)acetate

Cat. No. B1629058
M. Wt: 191.23 g/mol
InChI Key: ICQRRRPDJLDWMF-UHFFFAOYSA-N
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Patent
US05624935

Procedure details

0.40 ml of methyl bromoacetate was added dropwise to a mixture of 0.25 g of indoline, 2 ml of dimethylformamide and 0.87 g of anhydrous potassium carbonate, and the resulting mixture was stirred at room temperature for 1 hour. At the end of this time, the reaction mixture was poured into water, after which it was extracted with ethyl acetate. The extract was washed with an aqueous solution of sodium chloride and dried over anhydrous sodium sulfate. The solvent was removed by distillation under reduced pressure, and the resulting residue was purified by column chromatography through silica gel, using a 5:1 by volume mixture of hexane and ethyl acetate as the eluent, to give 0.30 g of the title compound having Rf=0.63 (on silica gel thin layer chromatography using a 2:1 by volume mixture of hexane and ethyl acetate as the developing solvent).
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][CH3:6])=[O:4].[NH:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:9][CH2:8]1.CN(C)C=O.C(=O)([O-])[O-].[K+].[K+]>O>[N:7]1([CH2:2][C:3]([O:5][CH3:6])=[O:4])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:9][CH2:8]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0.4 mL
Type
reactant
Smiles
BrCC(=O)OC
Name
Quantity
0.25 g
Type
reactant
Smiles
N1CCC2=CC=CC=C12
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0.87 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
after which it was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with an aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by column chromatography through silica gel
ADDITION
Type
ADDITION
Details
by volume mixture of hexane and ethyl acetate as the eluent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1(CCC2=CC=CC=C12)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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